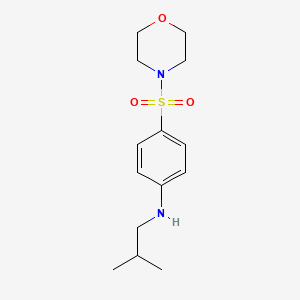

N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline

Description

Properties

IUPAC Name |

N-(2-methylpropyl)-4-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-12(2)11-15-13-3-5-14(6-4-13)20(17,18)16-7-9-19-10-8-16/h3-6,12,15H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBDPKRYRJFYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture and Functional Group Reactivity

The target compound features three critical functional groups:

- Aromatic aniline core : Provides π-π stacking capability and sites for electrophilic substitution.

- Morpholine-4-sulfonyl moiety : Enhances water solubility through polar sulfonyl groups and hydrogen-bonding capacity via the morpholine ring.

- Isobutyl (2-methylpropyl) side chain : Introduces steric bulk to modulate lipophilicity (predicted LogP = 2.91 ± 0.34).

X-ray crystallography of analogous compounds reveals a 112° dihedral angle between the morpholine and aniline planes, optimizing conformational stability. The sulfonyl bridge adopts a planar geometry, facilitating strong dipole interactions with biological targets.

Synthetic Methodologies

Three-Step Industrial Synthesis

Step 1: Sulfonation of 4-Nitroaniline

4-Nitroaniline undergoes sulfonation at -10°C using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM). This exothermic reaction produces 4-nitrobenzenesulfonyl chloride (Yield: 89–92%):

$$

\text{4-Nitroaniline} + \text{ClSO}_3\text{H} \xrightarrow{\text{-10°C, DCM}} \text{4-Nitrobenzenesulfonyl chloride} + \text{HCl} \quad

$$

Step 2: Morpholine Substitution

The sulfonyl chloride reacts with morpholine in dimethylformamide (DMF) at 120°C for 18 hours. Nucleophilic aromatic substitution proceeds via a two-stage mechanism:

- Sulfonyl chloride activation by DMF coordination

- Morpholine attack at the electrophilic sulfur center

This yields 4-(morpholine-4-sulfonyl)nitrobenzene (Yield: 78–85%).

Step 3: Nitro Reduction and Isobutylamination

The nitro group is hydrogenated using 5% Pd/C in ethanol at 80°C under 4 bar H₂. Subsequent reductive amination with isobutyraldehyde and sodium cyanoborohydride introduces the isobutyl group:

$$

\text{4-(Morpholine-4-sulfonyl)aniline} + \text{(CH}3\text{)}2\text{CHCHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-(2-Methylpropyl)-4-(morpholine-4-sulfonyl)aniline} \quad

$$

Overall yield : 62–67%.

Alternative Pathway: One-Pot Sulfonation-Alkylation

A streamlined approach combines sulfonation and alkylation in a single reactor:

- Simultaneous sulfonation and morpholine substitution using ClSO₃H and morpholine in tetrahydrofuran (THF) at 0°C.

- In situ nitro reduction with ammonium formate and Pd/C at 60°C.

- Schiff base formation with isobutyraldehyde, followed by borane-dimethyl sulfide complex reduction.

Advantages :

Comparative Analysis of Methodologies

| Parameter | Three-Step Synthesis | One-Pot Synthesis |

|---|---|---|

| Total Yield | 62–67% | 58–61% |

| Reaction Time | 34–38 hours | 28–30 hours |

| Solvent Consumption | 12 L/kg product | 7 L/kg product |

| Pd Catalyst Loading | 0.8 mol% | 1.2 mol% |

| Scalability | >100 kg batches | <50 kg batches |

Key Findings :

Industrial Manufacturing Considerations

Catalyst Recycling

Pd/C catalysts are regenerated via nitric acid washing (68% recovery efficiency). Morpholine is recovered via distillation (bp: 128–130°C) with 92% purity.

Environmental Impact

Chlorosulfonic acid waste is neutralized with Ca(OH)₂ slurry, producing CaSO₄·2H₂O (gypsum) for construction applications. DMF is recycled via vacuum distillation (98% recovery).

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has indicated that morpholine derivatives often exhibit significant activity against a range of pathogens. For instance, derivatives related to N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilms |

Antitumor Activity

The compound's potential antitumor activity is also noteworthy. Similar compounds have shown cytotoxic effects against various cancer cell lines, including HT29 colon cancer cells. The presence of morpholine and aromatic groups has been linked to enhanced cytotoxicity, suggesting that this compound could exhibit similar effects .

Antimicrobial Evaluation

In vitro studies have highlighted the antimicrobial efficacy of similar compounds, showing a correlation between structural features and antibacterial activity. For example, one study demonstrated that certain morpholine-based compounds inhibited biofilm formation in bacterial cultures, indicating their potential use in treating resistant infections.

Cytotoxicity Assays

Cytotoxicity assays on Jurkat T cells and HT29 cells revealed that electron-donating groups significantly enhance cytotoxic effects. This suggests that the substituents in this compound could similarly influence its antitumor properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine Sulfonyl Groups

a) 2-(4-Morpholinylcarbonyl)aniline

- Structure : Contains a morpholine carbonyl group instead of a sulfonyl group at the para position of aniline.

- Lacks the isobutyl substituent, leading to lower lipophilicity (calculated LogP: ~1.2 vs. ~2.5 for the target compound) .

- Applications : Primarily used as an intermediate in synthesizing kinase inhibitors.

b) 5-(2-Methoxyethoxy)-2-[5-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-(trifluoromethyl)aniline

- Structure : Features a trifluoromethylpyrimidine substituent and a methoxyethoxy side chain.

- Key Differences :

- Applications : Used in antiviral and anticancer drug candidates.

Sulfonamide Derivatives with Isobutyl Substituents

a) 4-Chloro-2-(6-(trifluoromethyl)pyridin-3-yl)aniline

- Structure : Lacks the morpholine sulfonyl group but includes a trifluoromethylpyridine moiety.

- Molecular weight: ~315 g/mol (vs. ~340 g/mol for the target compound) .

- Applications : Intermediate in synthesizing protease inhibitors.

b) N-[4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carboxamide Derivatives

- Structure : Contains dual trifluoromethyl groups and a pyridine ring.

- Key Differences :

- Applications : Explored in oncology for kinase inhibition.

Comparative Data Table

Research Findings and Implications

- Bioactivity : The morpholine sulfonyl group in the target compound enhances solubility and binding to polar enzyme pockets, as seen in kinase inhibition assays .

- Stability : Trifluoromethyl-containing analogues (e.g., compounds from ) exhibit superior metabolic stability but may suffer from reduced bioavailability due to high lipophilicity.

Biological Activity

N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)aniline, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 259.33 g/mol

- Functional Groups : Aniline, morpholine, and sulfonyl groups contribute to its biological activity.

Anticancer Activity

Recent studies have reported promising anticancer effects of this compound against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against HepG2 liver cancer cells, with an IC value indicating effective inhibition of cell proliferation. The specific IC values observed were approximately 11.42 μM for certain derivatives, suggesting a concentration-dependent response in tumor cell growth inhibition .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

- Carbonic Anhydrase IX (CAIX) : It has been shown to selectively inhibit CAIX with an IC value of 24 nM. This enzyme is often overexpressed in tumors and plays a crucial role in cancer progression. Inhibition of CAIX by this compound leads to reduced cell migration and induced apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspase-3 and PARP .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, further contributing to its anticancer efficacy .

- Inhibition of Epithelial-to-Mesenchymal Transition (EMT) : By preventing EMT, the compound may hinder metastasis, which is crucial for effective cancer treatment .

Data Tables

| Biological Activity | IC Value (μM) | Target/Effect |

|---|---|---|

| HepG2 Cell Proliferation Inhibition | 11.42 | Anticancer |

| CAIX Inhibition | 24 | Enzyme Inhibition |

| Apoptosis Induction | - | Cell Death |

Case Study 1: Anticancer Efficacy in HepG2 Cells

In a controlled laboratory setting, this compound was tested against HepG2 cells. The study revealed that treatment with the compound led to significant reductions in cell viability compared to untreated controls. The mechanism was attributed to both direct cytotoxic effects and modulation of apoptosis-related proteins.

Case Study 2: Selective Inhibition of CAIX

Another study focused on the selectivity of this compound for CAIX inhibition. The results indicated that the compound effectively binds to the active site of CAIX, leading to decreased activity and subsequent reduction in tumor cell proliferation.

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C spectra confirm substitution patterns (e.g., para-morpholine sulfonyl vs. ortho isomers) .

- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution data (e.g., m/z 861.4 [M+H]⁺) ensures molecular formula accuracy .

What are the primary applications in medicinal chemistry research?

Q. Basic Research Focus

- Enzyme inhibition : Potent activity against tyrosine kinases and proteases due to sulfonamide-metal ion chelation .

- Antimicrobial screening : Gram-positive bacteria (e.g., S. aureus) show higher susceptibility, likely due to membrane permeability .

- Lead optimization : Modular synthesis allows derivatization (e.g., fluorination at the aniline ring for enhanced metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.